molecular formula C17H12F3N3O2S B2677324 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide CAS No. 338396-94-4

4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

Cat. No. B2677324
CAS RN: 338396-94-4
M. Wt: 379.36
InChI Key: LJJBNVUEWZOCSL-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a thiazole ring, a trifluoromethoxy group, and an amide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For instance, trifluoromethylpyridines, which are part of the structure, can be synthesized through various methods, one of which involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiazole rings are aromatic and planar, while the trifluoromethoxy group is likely to be in a tetrahedral configuration due to the sp3 hybridization of the carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the amide group can participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethoxy group could increase its lipophilicity, affecting its solubility and distribution in the body if used as a drug .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary for its handling and storage .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, such as in the pharmaceutical industry, and to optimize its synthesis .

properties

IUPAC Name

4-methyl-2-pyridin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-10-14(26-16(22-10)11-6-8-21-9-7-11)15(24)23-12-2-4-13(5-3-12)25-17(18,19)20/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJBNVUEWZOCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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